molecular formula C8H18N2O2 B078580 1,4-Bis(methoxymethyl)piperazine CAS No. 14970-89-9

1,4-Bis(methoxymethyl)piperazine

Cat. No. B078580
CAS RN: 14970-89-9
M. Wt: 174.24 g/mol
InChI Key: OJXLIOVJOMRAJX-UHFFFAOYSA-N
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Description

1,4-Bis(methoxymethyl)piperazine is an organic compound with the molecular formula C8H18N2O2 . It contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 2 tertiary amines (aliphatic), and 2 ethers (aliphatic) .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(methoxymethyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The structure exhibits a weak intermolecular hydrogen bond of the type C–H…F .

Scientific Research Applications

  • Antiviral Properties : Romero et al. (1994) explored analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine for inhibiting HIV-1 reverse transcriptase. They identified bis(heteroaryl)piperazines (BHAPs) significantly more potent than the lead molecule in inhibiting the HIV-1 reverse transcriptase enzyme (Romero et al., 1994).

  • Antibacterial Efficacy : Mekky and Sanad (2020) synthesized a novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, exhibiting potent antibacterial activity against various bacterial strains, including E. coli and S. aureus, and effective biofilm inhibition (Mekky & Sanad, 2020).

  • Antibacterial and Structural Analysis : Xu et al. (2012) synthesized N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, showing antibacterial activity against E. coli, S. aureus, and Bacillus subtilis. They also provided a detailed crystal structure analysis (Xu et al., 2012).

  • Dopamine Uptake Inhibition : Ironside et al. (2002) described the synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor, highlighting improvements in the synthesis process for large-scale production (Ironside et al., 2002).

  • Antioxidant Properties : Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin, demonstrating potent antioxidant activity. This study highlighted the compound's potential as an antioxidant (Prabawati, 2016).

  • Catalysis in Chemical Synthesis : Baghery et al. (2017) reported the use of a piperazine-based nanostructured molten salt (NMS) catalyst for synthesizing novel biological piperazine-based derivatives, highlighting the efficiency of the NMS catalyst in organic synthesis (Baghery et al., 2017).

  • Electrochemical Fluorination : Abe et al. (2001) studied the electrochemical fluorination of several 1,4-bis[(methoxycarbonyl)alkyl] substituted piperazines, leading to the formation of perfluoropiperazines and exploring their potential applications (Abe et al., 2001).

properties

IUPAC Name

1,4-bis(methoxymethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXLIOVJOMRAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1CCN(CC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578050
Record name 1,4-Bis(methoxymethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(methoxymethyl)piperazine

CAS RN

14970-89-9
Record name 1,4-Bis(methoxymethyl)piperazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(methoxymethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(methoxymethyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VM Farzaliev, MT Abbasova, AA Ashurova… - Russian Journal of …, 2009 - Springer
Three-component condensation of piperazine with formaldehyde and aliphatic alcohols was employed for elucidating the possibility to synthesize N,N′-bis(alkyloxymethyl)piperazines. …
Number of citations: 9 link.springer.com
JN Capilato - 2016 - search.proquest.com
Bacteria communicate with chemical signals in a process known as quorum sensing. This population density-dependent process involves the bacterial production, release and …
Number of citations: 4 search.proquest.com

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